molecular formula C16H14N2OS B5689190 3-amino-4-(benzylamino)-2H-thiochromen-2-one CAS No. 66285-08-3

3-amino-4-(benzylamino)-2H-thiochromen-2-one

Cat. No. B5689190
CAS RN: 66285-08-3
M. Wt: 282.4 g/mol
InChI Key: KJEDMVFGPDAOMJ-UHFFFAOYSA-N
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Description

3-amino-4-(benzylamino)-2H-thiochromen-2-one, also known as DBITC, is a sulfur-containing compound that has been the subject of significant scientific research in recent years. DBITC is a member of the thiochromene family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-amino-4-(benzylamino)-2H-thiochromen-2-one is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating cellular response to oxidative stress, and activation of this pathway has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-amino-4-(benzylamino)-2H-thiochromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 3-amino-4-(benzylamino)-2H-thiochromen-2-one has also been shown to have antioxidant and anti-inflammatory effects, and has been studied for its potential to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-4-(benzylamino)-2H-thiochromen-2-one is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in aqueous solutions can make it difficult to work with in some lab experiments. Additionally, the lack of a clear understanding of its mechanism of action and potential side effects make it important to proceed with caution in further studies.

Future Directions

There are several potential future directions for research on 3-amino-4-(benzylamino)-2H-thiochromen-2-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Additionally, there is potential for the development of novel drug delivery systems to improve the solubility and bioavailability of 3-amino-4-(benzylamino)-2H-thiochromen-2-one. Finally, further research is needed to fully understand the mechanism of action of 3-amino-4-(benzylamino)-2H-thiochromen-2-one and its potential side effects.

Synthesis Methods

The synthesis of 3-amino-4-(benzylamino)-2H-thiochromen-2-one involves the condensation of 2-benzylthiochroman-4-one with benzylamine in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by NMR spectroscopy.

Scientific Research Applications

3-amino-4-(benzylamino)-2H-thiochromen-2-one has been the subject of significant scientific research due to its potential as a therapeutic agent. It has been shown to have anti-cancer properties, as well as antioxidant, anti-inflammatory, and antimicrobial activities. 3-amino-4-(benzylamino)-2H-thiochromen-2-one has been studied in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

3-amino-4-(benzylamino)thiochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEDMVFGPDAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216495
Record name 1-Thiocoumarin, 3-amino-4-benzylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thiocoumarin, 3-amino-4-benzylamino-

CAS RN

66285-08-3
Record name 1-Thiocoumarin, 3-amino-4-benzylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066285083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Thiocoumarin, 3-amino-4-benzylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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